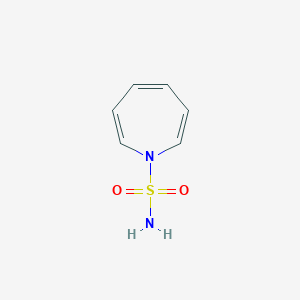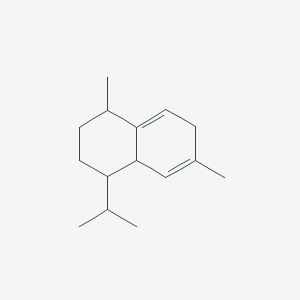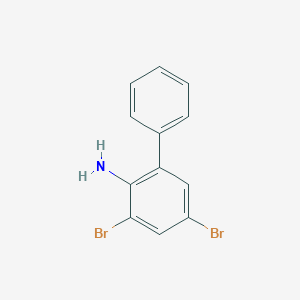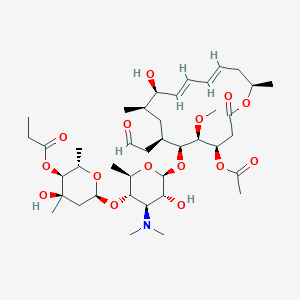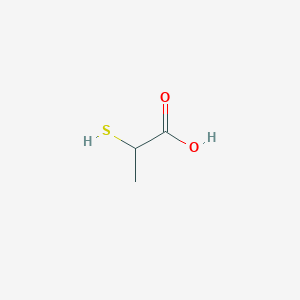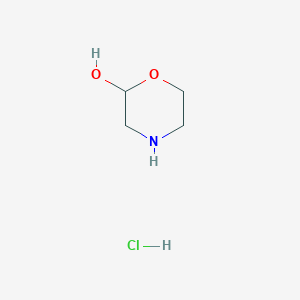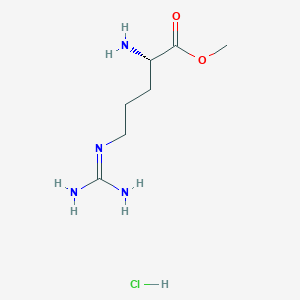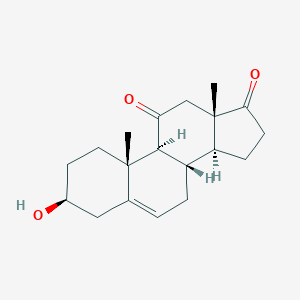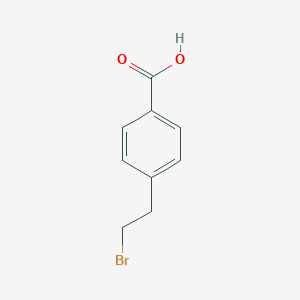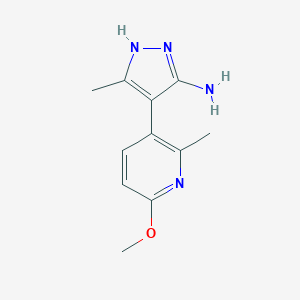
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrazol-5-amine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act through multiple pathways. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer progression. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
生化和生理效应
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various diseases. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit low toxicity in vitro, making it a safe candidate for further investigation. However, one limitation of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
未来方向
There are several potential future directions for research on 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine and its potential use in treating various diseases. Finally, the development of more efficient synthesis methods for 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine could allow for larger-scale production and potential clinical applications.
合成方法
The synthesis of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine.
科学研究应用
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancers. In neurodegenerative diseases, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been investigated for its potential use in treating inflammatory bowel disease.
属性
CAS 编号 |
1266353-34-7 |
|---|---|
产品名称 |
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine |
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC 名称 |
4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-6-8(4-5-9(13-6)16-3)10-7(2)14-15-11(10)12/h4-5H,1-3H3,(H3,12,14,15) |
InChI 键 |
DBYXJRKHSRAILN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
规范 SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
同义词 |
1H-Pyrazol-5-aMine, 4-(6-Methoxy-2-Methyl-3-pyridinyl)-3-Methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



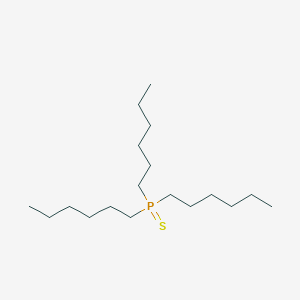
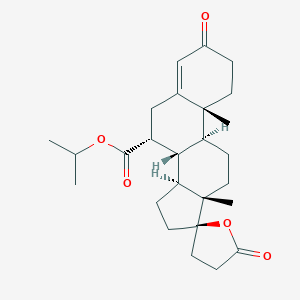
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
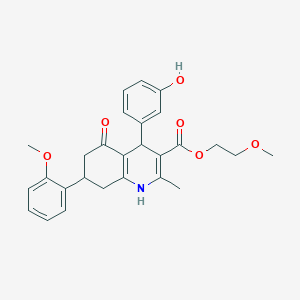
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
